(S)-3-Methylpent-1-yne
Overview
Description
(S)-3-Methylpent-1-yne is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Catalysis in Organic Reactions
Iron-Induced Reaction with Organoaluminium Compounds : The reaction of (S)-3-methylpent-1-yne with trialkylaluminium compounds in the presence of iron trichloride leads to optically active products. This reaction is complex, yielding a variety of products including 2-alkylalk-1-enes and trialkylbuta-1,3-dienes, as well as linear oligomers and cyclo-trimers under specific conditions (Caporusso, Giacomelli, & Lardicci, 1979).
Stereospecificity in Dimerization and Cyclotrimerization : When reacting with tri-isobutylaluminium and bis-N-methylsalicylideneaminenickel, this compound can convert into various products without racemization. This includes the formation of (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene or 1,3,5-tris-[(S)-1-methylpropyl]benzene (Giacomelli, Caporusso, & Lardicci, 1977).
Alkyne Dimerization and Dehydrogenation
The interaction of this compound with [Ru3(CO)12] results in the formation of an open cluster [Ru3(CO)8(C12H18)]. This is an example of an unusual type of dimerization and dehydrogenation of an internal alkyne, as shown by studies on 4-methylpent-2-yne (Rosenberg et al., 1982).
Stereochemistry of Acetylenic α Oxides
A study on the synthesis of 3-methyl-2,3-epoxypent-4-yne through the action of powdered caustic potash on 4-chloro-3-methylpent-1-yn-3-ol resulted in a mix of cis and trans oxides. The cis configuration of the methyl groups was predominant, based on PMR spectroscopy (Golodova & Yakimovich, 1974).
Photodissociation Spectroscopy
The photodissociation spectroscopy of the radical cation of 2-methyl-1-penten-3-yne, which is closely related to this compound, has been studied. This research focuses on the optical absorption spectrum of the radical cation and provides insights into its electronic transitions (Faulk & Dunbar, 1990).
Properties
IUPAC Name |
(3S)-3-methylpent-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCCHSCFNKCC-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457142 | |
Record name | CTK0J1899 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2868-07-7 | |
Record name | CTK0J1899 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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